molecular formula C14H13BrO2 B1281541 4-(Benzyloxy)-2-bromoanisole CAS No. 79352-65-1

4-(Benzyloxy)-2-bromoanisole

Cat. No.: B1281541
CAS No.: 79352-65-1
M. Wt: 293.15 g/mol
InChI Key: GXKJUKBATSWDDO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromoanisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group and a bromine atom attached to an anisole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromoanisole typically involves the bromination of 4-(benzyloxy)anisole. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromoanisole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 4-(benzyloxy)-2-aminoanisole or 4-(benzyloxy)-2-thioanisole.

    Oxidation: Formation of 4-(benzyloxy)-2-bromoanisaldehyde or 4-(benzyloxy)-2-bromoanisic acid.

    Reduction: Formation of 4-(benzyloxy)anisole.

Scientific Research Applications

4-(Benzyloxy)-2-bromoanisole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-bromoanisole is unique due to the presence of both a benzyloxy group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-1-methoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKJUKBATSWDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508217
Record name 4-(Benzyloxy)-2-bromo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79352-65-1
Record name 4-(Benzyloxy)-2-bromo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-2-bromophenol (20 g, 71.6 mmol) in N,N-dimethylformamide (65 ml) was added potassium carbonate (12.4 g, 89.6 mmol) and methyl iodide (12.7 g, 89.6 mmol). The mixture was stirred at room temperature for 18 hours, poured into water (250 ml) and extracted with ethyl acetate (2×100 ml). The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (20.15 g, 96%), δH (250 MHz, CDCl3) 3.84 (3H, s, ArOCH3), 4.99 (2H, s, OCH2), 6.80-6.94 (2H, m ArH), 7.21 (1H, d, J 2.75Hz, ArH), 7.28-7.43 (5H, m).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
96%

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